Steric and Electronic Differentiation vs. Unsubstituted Analogs
The 6-methyl substitution on the pyridine ring of 2-amino-1-(6-methylpyridin-3-yl)ethanol (CAS 327088-20-0; MW 152.19) introduces a defined electronic and steric perturbation compared to the unsubstituted 2-amino-1-(pyridin-3-yl)ethanol (CAS 92990-44-8; MW 138.17). The methyl group at the 6-position increases electron density on the pyridine ring and alters the spatial environment around the aminoethanol side chain, which can modulate binding affinity, selectivity, and metabolic stability in downstream pharmacophores .
| Evidence Dimension | Structural and physicochemical differentiation |
|---|---|
| Target Compound Data | MW = 152.19; 6-methylpyridine core |
| Comparator Or Baseline | 2-Amino-1-(pyridin-3-yl)ethanol (CAS 92990-44-8); MW = 138.17; unsubstituted pyridine core |
| Quantified Difference | Molecular weight difference = 14.02 (methyl group); distinct electronic/steric environment |
| Conditions | Structural comparison; class-level inference from pyridine amino alcohol SAR |
Why This Matters
Procurement of the correct 6-methyl substituted building block is essential for SAR reproducibility; the unsubstituted analog yields different binding and metabolic profiles in downstream assays.
